
Erbium-169
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium-169, also known as this compound, is a useful research compound. Its molecular formula is Er and its molecular weight is 168.9346 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Production Methods
Erbium-169 is typically produced via neutron irradiation of isotopically enriched Erbium-168 targets in nuclear reactors. The process involves:
- Irradiation : Isotopically enriched Erbium-168 is subjected to thermal neutron flux in a reactor.
- Electromagnetic Isotope Separation : Following irradiation, advanced techniques such as resonant laser ionization are employed to enhance the separation efficiency of this compound from residual Erbium-168, achieving specific activities suitable for therapeutic use .
Specific Activity and Purification
Recent advancements have demonstrated the capability to achieve specific activities of approximately 240 GBq/mg through optimized production methods, significantly higher than traditional methods . The purification process typically yields radionuclidically pure this compound, essential for its medical applications.
Therapeutic Applications
This compound has emerged as a promising candidate for various therapeutic interventions, particularly in the treatment of cancer and joint disorders.
Radiation Synovectomy
Radiation synovectomy involves the intra-articular injection of this compound citrate to treat inflammatory joint diseases such as rheumatoid arthritis. The beta radiation emitted targets affected synovial tissues while minimizing damage to surrounding healthy tissues.
Case Study: Efficacy in Arthritis Treatment
A double-blind study evaluated the efficacy of this compound citrate injections combined with corticosteroids in patients suffering from small joint arthritis. Results indicated significant improvement in symptoms for 55% to 58% of participants receiving this compound therapy compared to controls .
Cancer Therapy
This compound's beta-emitting properties make it suitable for targeted radionuclide therapy in oncology, particularly for metastasized cancers. Its ability to deliver localized radiation can effectively reduce tumor cell viability.
Preclinical Studies
In vitro studies using this compound labeled with prostate-specific membrane antigen (PSMA) demonstrated potential for reducing tumor cell viability, showcasing its applicability in receptor-targeted therapies .
Pain Palliation
This compound is also explored for pain palliation in bone metastases. Radiolabeled compounds can be injected directly into painful areas, providing localized relief through targeted radiation therapy .
Ongoing Research Initiatives
Research continues to optimize production techniques and explore new applications for this compound:
- Improved Separation Techniques : Enhancements in laser ionization methods have increased separation efficiencies to about 0.5%, paving the way for higher yields necessary for comprehensive preclinical studies .
- Clinical Trials : Ongoing clinical trials aim to validate the effectiveness of this compound in various therapeutic contexts, including its role in pain management and cancer treatment.
Potential Challenges
Despite promising results, challenges remain regarding the scalability of production and ensuring consistent quality control during the purification process.
Summary Table of Applications and Findings
Application | Methodology | Key Findings |
---|---|---|
Radiation Synovectomy | Injection of this compound citrate | Improvement in joint pain (55%-58% efficacy) |
Cancer Therapy | Targeted radionuclide therapy | Reduced tumor cell viability in preclinical studies |
Pain Palliation | Direct injection into affected areas | Effective localized pain relief |
Eigenschaften
CAS-Nummer |
15840-13-8 |
---|---|
Molekularformel |
E |
Molekulargewicht |
168.9346 g/mol |
IUPAC-Name |
erbium-169 |
InChI |
InChI=1S/Er/i1+2 |
InChI-Schlüssel |
UYAHIZSMUZPPFV-NJFSPNSNSA-N |
SMILES |
[Er] |
Isomerische SMILES |
[169Er] |
Kanonische SMILES |
[Er] |
Synonyme |
169Er radioisotope Er-169 radioisotope Erbium-169 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.